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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol
CAS No.: 100959-50-0
Cat. No.: B3183575
Get Quote
. J

Executive Summary & Compound Profile

2-Chloro-4-methyl-5-nitrophenol is a substituted nitrophenol often analyzed as a metabolic
intermediate or environmental degradation product.[1] Its analysis is complicated by the
presence of multiple electronegative groups (chloro, nitro) and an acidic hydroxyl group, which
dictate its behavior under different ionization modes.

e Molecular Formula:

[1]

o Exact Mass: 187.00 (based on

1]

o Key Structural Feature: The ortho-positioning of the nitro group (C5) relative to the methyl
group (C4) facilitates specific intramolecular rearrangements (Ortho Effect) critical for
structural confirmation.
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Fragmentation Mechanics: The "Why" Behind the
Spectrum

Understanding the fragmentation logic is essential for distinguishing this compound from its
isomers (e.g., 2-chloro-4-nitro-5-methylphenol).[1]

Electron lonization (El) Pathways (GC-MS)

In positive electron ionization (70 eV), the molecular ion (

, m/z 187) is prominent due to the stabilizing aromatic ring. The fragmentation is driven by the
radical cation site migrating between the phenol oxygen and the nitro group.

e Primary Pathway (Loss of

): The most abundant cleavage is the loss of the nitro radical (
, 46 Da), yielding the even-electron cation at m/z 141.

e The "Ortho Effect” (Diagnostic Pathway): A hallmark of o-nitro-methyl systems.[1] The nitro
oxygen abstracts a hydrogen from the adjacent methyl group. This facilitates the loss of a
hydroxyl radical (

, 17 Da), producing a distinct peak at m/z 170. This peak is often absent in isomers where
the nitro and methyl groups are not adjacent.

e Loss of Chlorine: A distinct loss of

(35 Da) is observed, typically from the fragment ions rather than the parent, leading to
secondary ions.

Electrospray lonization (ESI) Pathways (LC-MS/MS)
Due to the acidic phenolic proton (
), Negative Mode (ESI-) is the gold standard for sensitivity.[1]

e Precursor lon:

at m/z 186.[1]
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» Collision Induced Dissociation (CID):
o m/z 186

156: Loss of

(30 Da).[1] This involves an intramolecular rearrangement where the nitro group
rearranges to a nitrite ester before losing

o m/z 186

122: Combined loss of
and

(or

+

depending on energy).[1]

Visualization of Fragmentation Pathways

The following diagram maps the mechanistic flow for structural elucidation.
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Figure 1: Proposed EI fragmentation pathway highlighting the diagnostic 'Ortho Effect' specific
to the 4-methyl-5-nitro substitution pattern.

Comparative Methodological Guide

Researchers must choose between GC-MS and LC-MS based on the matrix complexity and
sensitivity requirements.[1]

Technique Comparison Matrix
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Feature

GC-MS (El)

LC-MSIMS (ESI-)

Analyte State

Derivatization (TMS)
recommended to improve

volatility and peak shape.[1]

Native form analysis (Direct

injection).[1]

Hard (70 eV).[1] Extensive

Soft (Electrospray).[1][2]

lonization ) ]
fragmentation.[1] Preserves molecular ion.[1]
Sensitivity Moderate (ng range).[1] High (pg range).
High (Spectral fingerprinting).
Selectivity oh (Se 9etp 9 High (MRM transitions).

[1]

Primary Application

Unknown identification;

impurity profiling.[1]

Quantification in biological
fluids/water.[1]

Key Limitation

Phenolic -OH causes tailing

without derivatization.[1]

Matrix effects (ion

suppression) in ESI.[1]
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Figure 2: Decision matrix for selecting the optimal analytical platform.

Experimental Protocols
Protocol A: LC-MS/MS Quantification (High Sensitivity)

Objective: Trace quantification in aqueous or biological samples.[1]
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o Sample Prep: Acidify sample (pH < 3) to protonate the phenol, followed by Solid Phase
Extraction (SPE) using a polymeric sorbent (e.g., HLB). Elute with Methanol.

e Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 pm).
» Mobile Phase:
o A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).[1]
o B: Acetonitrile.[1]
e MS Conditions (ESI Negative):
o Capillary Voltage: -2.5 kV.[1]
o Source Temp: 350°C.[1]
o MRM Transitions:
» Quantifier: 186.0

156.0 (Loss of NO).

= Qualifier: 186.0

122.0 (Complex loss).[1]

Protocol B: GC-MS Structural Confirmation (High
Specificity)

Objective: Impurity profiling or isomer differentiation.[1]
 Derivatization (Crucial Step):

o Take 100 pL of sample extract (dry).

o Add 50 uL BSTFA + 1% TMCS (Silylation agent).[1]

o |ncubate at 60°C for 30 minutes.
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o Result: The phenolic proton is replaced by a Trimethylsilyl (TMS) group.
o New MW: 187 + 72 (TMS) - 1 (H) = 258 Da.[1]
» GC Conditions:
o Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]
o Carrier Gas: Helium at 1 mL/min.[1]
o Temp Program: 60°C (1 min)
20°C/min
280°C.
e MS Detection:
o Scan Range: m/z 50-350.[1]

o Look for m/z 258 (Molecular lon of TMS derivative) and m/z 243 (Loss of Methyl from
TMS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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